6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one
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Overview
Description
Pyridines and pyridazinones are important structural motifs found in numerous bioactive molecules . They are simple six-membered heterocyclic scaffolds found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of these analogs can be improved by introducing various functional groups into the scaffold .
Synthesis Analysis
Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as Nuclear Magnetic Resonance (NMR). For example, a related compound, Ethyl 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, has been characterized using 1H NMR .
Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Pyridines and pyridazinones can undergo a variety of reactions, including ring cleavage reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point of a related compound, Ethyl 6-(5-((3-bromophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, has been reported to be 216–217 °C .
Scientific Research Applications
Synthesis and Molecular Docking
A series of novel pyridine and fused pyridine derivatives, including those related to the 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one structure, have been synthesized and subjected to in silico molecular docking screenings. These compounds were evaluated for their antimicrobial and antioxidant activities, revealing moderate to good binding energies with the target protein GlcN-6-P synthase, indicating potential biomedical applications (Flefel et al., 2018).
Water Oxidation Catalysts
Research into novel Ru complexes, which include structures related to 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, has demonstrated their effectiveness as water oxidation catalysts. These complexes have been characterized and show promising results in oxygen evolution reactions, presenting a potential route for energy conversion and storage solutions (Zong & Thummel, 2005).
Color Tuning in Iridium Complexes
The role of ancillary ligands in color tuning of iridium complexes has been explored through the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes. This research demonstrates the impact of different ligands on the emission properties of these complexes, indicating the potential for developing new optoelectronic materials (Stagni et al., 2008).
Esterification Catalysis
The use of (6-oxo-6H-pyridazin-1-yl)phosphoric acid diethyl ester as a novel coupling agent for the esterification of carboxylic acids has been reported, showcasing a method for chemoselectively producing esters in good to excellent yield. This highlights the potential for the development of new synthetic methodologies in organic chemistry (Won et al., 2007).
Anticonvulsant Activity
Derivatives of 6-phenyl(3᾽-imino-benzylidene)-2,3,4,5-tetrahydro pyridazin-3-one, synthesized from structures similar to 6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3(2H)-one, have been tested for anticonvulsant activity. Some of these derivatives have shown significant activity, suggesting a route for the development of new therapeutic agents (Samanta et al., 2011).
Mechanism of Action
properties
IUPAC Name |
6-(3-bromophenyl)-2-(pyridin-2-ylmethyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O/c17-13-5-3-4-12(10-13)15-7-8-16(21)20(19-15)11-14-6-1-2-9-18-14/h1-10H,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPYMKFHLXFJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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